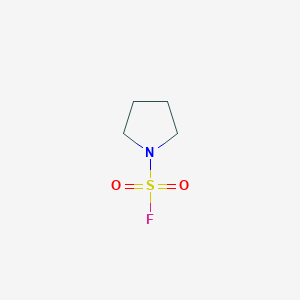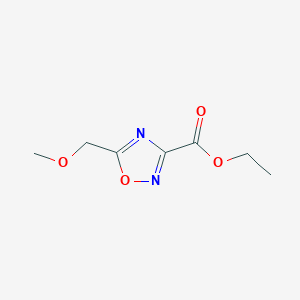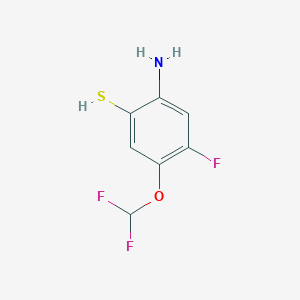![molecular formula C22H17N3O5 B12314151 6-Methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12314151.png)
6-Methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Metil-2-(2-oxo-1,3-benzodioxol-5-il)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraeno-4,7-diona es un compuesto orgánico complejo conocido por sus características estructurales únicas y posibles aplicaciones en varios campos científicos. Este compuesto se caracteriza por una porción de benzodioxol, que a menudo se asocia con la actividad biológica, y un marco triazatetracyclo que contribuye a su estabilidad y reactividad.
Métodos De Preparación
La síntesis de 6-Metil-2-(2-oxo-1,3-benzodioxol-5-il)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraeno-4,7-diona generalmente involucra múltiples pasos, incluida la formación del anillo de benzodioxol y la construcción del marco triazatetracyclo. Las rutas sintéticas comunes incluyen:
Formación del anillo de benzodioxol: Este paso a menudo involucra la reacción de catecol con formaldehído en condiciones ácidas para formar el anillo de benzodioxol.
Construcción del marco triazatetracyclo: Esto se puede lograr a través de una serie de reacciones de ciclización, que a menudo involucran el uso de reacciones de acoplamiento cruzado catalizadas por paladio y otras técnicas de ciclización.
Ensamblaje final: El paso final implica el acoplamiento del anillo de benzodioxol con el marco triazatetracyclo en condiciones específicas para producir el compuesto deseado.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para aumentar el rendimiento y la pureza, a menudo utilizando técnicas avanzadas como la síntesis de flujo continuo y el monitoreo automatizado de reacciones.
Análisis De Reacciones Químicas
6-Metil-2-(2-oxo-1,3-benzodioxol-5-il)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraeno-4,7-diona experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando hidrogenación o hidruros metálicos, lo que da como resultado formas reducidas del compuesto.
Sustitución: El anillo de benzodioxol puede sufrir reacciones de sustitución electrófila, como nitración o halogenación, en condiciones apropiadas.
Ciclización: El marco triazatetracyclo puede participar en reacciones de ciclización, formando estructuras de anillo adicionales.
Los reactivos comunes utilizados en estas reacciones incluyen catalizadores de paladio, gas hidrógeno, hidruros metálicos y varios electrófilos. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
6-Metil-2-(2-oxo-1,3-benzodioxol-5-il)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraeno-4,7-diona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas y como reactivo en diversas reacciones orgánicas.
Biología: La actividad biológica del compuesto, particularmente su potencial como inhibidor enzimático, lo convierte en una herramienta valiosa en la investigación bioquímica.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico, particularmente en el tratamiento del cáncer y las enfermedades inflamatorias.
Industria: La estabilidad y reactividad del compuesto lo hacen útil en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 6-Metil-2-(2-oxo-1,3-benzodioxol-5-il)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraeno-4,7-diona involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. Se sabe que la porción de benzodioxol interactúa con los sitios activos de las enzimas, potencialmente inhibiendo su actividad. El marco triazatetracyclo puede contribuir a la afinidad de unión y especificidad del compuesto, mejorando su actividad biológica general.
Comparación Con Compuestos Similares
Compuestos similares incluyen otros derivados de benzodioxol y compuestos triazatetracyclo. En comparación con estos, 6-Metil-2-(2-oxo-1,3-benzodioxol-5-il)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraeno-4,7-diona es único debido a sus características estructurales combinadas, que confieren reactividad y actividad biológica distintas. Compuestos similares incluyen:
- 1-(6-Nitro-1,3-benzodioxol-5-il)etanol
- (2E,8E)-9-(Benzo[d][1,3]dioxol-5-il)-1-(piperidin-1-il)nona-2,8-dien-1-ona
- 2-Propenal, 3-(1,3-benzodioxol-5-il)-
Estos compuestos comparten similitudes estructurales pero difieren en sus grupos funcionales específicos y reactividad general.
Propiedades
Fórmula molecular |
C22H17N3O5 |
|---|---|
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
6-methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
InChI |
InChI=1S/C22H17N3O5/c1-24-10-18(26)25-15(21(24)27)9-13-12-4-2-3-5-14(12)23-19(13)20(25)11-6-7-16-17(8-11)30-22(28)29-16/h2-8,15,20,23H,9-10H2,1H3 |
Clave InChI |
QBWNUEJPRUVNTD-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OC(=O)O5)NC6=CC=CC=C36 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4H,5H,6H,7H-[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B12314079.png)
![5-[2-(Difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid](/img/structure/B12314083.png)

![Ethyl 9-nitro-6-oxo-5-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12314105.png)

amino}propanoic acid](/img/structure/B12314116.png)

![4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B12314142.png)
![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid](/img/structure/B12314146.png)

![6-Methylspiro[2.5]octane-6-carboxylic acid](/img/structure/B12314161.png)

